molecular formula C17H20BrNO2 B385357 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-butylacetamide CAS No. 622814-04-4

2-(6-bromo-2-methoxynaphthalen-1-yl)-N-butylacetamide

Cat. No.: B385357
CAS No.: 622814-04-4
M. Wt: 350.2g/mol
InChI Key: FLZYMHYZQNQQFC-UHFFFAOYSA-N
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Description

2-(6-Bromo-2-methoxynaphthalen-1-yl)-N-butylacetamide is a synthetic organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a bromine atom at the 6th position and a methoxy group at the 2nd position of the naphthalene ring, along with a butylacetamide group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-butylacetamide typically involves the following steps:

    Bromination: The starting material, 2-methoxynaphthalene, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 6th position.

    Acylation: The brominated intermediate is then subjected to acylation with butylamine and acetic anhydride to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under mild heating conditions.

Major Products:

    Oxidation: Formation of 2-(6-bromo-2-formylnaphthalen-1-yl)-N-butylacetamide.

    Reduction: Formation of 2-(6-hydro-2-methoxynaphthalen-1-yl)-N-butylacetamide.

    Substitution: Formation of 2-(6-azido-2-methoxynaphthalen-1-yl)-N-butylacetamide.

Scientific Research Applications

2-(6-Bromo-2-methoxynaphthalen-1-yl)-N-butylacetamide has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-butylacetamide involves its interaction with specific molecular targets. The bromine and methoxy groups may facilitate binding to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • 2-(6-Bromo-2-methoxynaphthalen-1-yl)-N-phenylacetamide
  • 2-(6-Bromo-2-methoxynaphthalen-1-yl)-N-thiazol-2-yl-acetamide
  • 2-(6-Bromo-2-methoxynaphthalen-1-yl)-N-propylacetamide

Comparison:

  • Structural Differences: The primary difference lies in the substituents attached to the nitrogen atom. For example, the phenylacetamide derivative has a phenyl group instead of a butyl group.
  • Unique Features: 2-(6-Bromo-2-methoxynaphthalen-1-yl)-N-butylacetamide is unique due to its specific combination of bromine, methoxy, and butylacetamide groups, which may confer distinct chemical and biological properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(6-bromo-2-methoxynaphthalen-1-yl)-N-butylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO2/c1-3-4-9-19-17(20)11-15-14-7-6-13(18)10-12(14)5-8-16(15)21-2/h5-8,10H,3-4,9,11H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZYMHYZQNQQFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CC1=C(C=CC2=C1C=CC(=C2)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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